![molecular formula C20H26N4O2 B2537653 N-异丙基-1-(6-(4-甲氧基苯基)吡哒嗪-3-基)哌啶-4-甲酰胺 CAS No. 1203063-14-2](/img/structure/B2537653.png)
N-异丙基-1-(6-(4-甲氧基苯基)吡哒嗪-3-基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
科学研究应用
Acetylcholinesterase Inhibitors
The compound has been found to be a part of the pyridazinones family, which are known to act as Acetylcholinesterase (AChE) inhibitors . AChE inhibitors are used in the treatment of Alzheimer’s disease, as they help increase acetylcholine levels, which are usually deficient in Alzheimer’s patients .
Butyrylcholinesterase Inhibitors
In addition to AChE, the compound also acts as an inhibitor for Butyrylcholinesterase (BChE) . BChE inhibitors are being explored for their potential in managing neurodegenerative diseases and myasthenia gravis .
Anti-tubercular Agents
The compound’s structure is similar to that of pyrazinamide, a first-line drug used in shortening TB therapy . Therefore, it could potentially be used in the design and synthesis of new anti-tubercular agents .
Protein Kinase B (PKB/Akt) Inhibitors
The compound’s structure is also similar to that of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, which are known to be ATP-competitive, nano-molar inhibitors of PKB . PKB inhibitors have potential as antitumor agents, as signaling through PKB is frequently deregulated in cancer .
GABA-A Receptor Antagonists
The compound is an aminopyridazine derivative and can be used for the synthesis of SR 95103 . SR 95103 is a selective and competitive GABA-A receptor antagonist . GABA-A receptor antagonists are used in the treatment of various neurological disorders, including epilepsy, insomnia, and anxiety .
Potential Role in Neurodegenerative Diseases
Given its role as an AChE and BChE inhibitor, and as a GABA-A receptor antagonist, the compound could potentially be used in the treatment of various neurodegenerative diseases, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
作用机制
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system .
Mode of Action
This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of ache and bche can affect the cholinergic pathway . This pathway is involved in various physiological processes, including muscle contraction, pain response, and cognitive functions .
Pharmacokinetics
A compound with a similar structure was found to have acceptable pharmacokinetic characteristics, with an oral bioavailability of 5955% .
Result of Action
The inhibition of ache and bche can lead to increased acetylcholine levels, which can enhance cholinergic transmission . This can potentially improve cognitive functions, making similar compounds potential candidates for the treatment of cognitive disorders .
属性
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14(2)21-20(25)16-10-12-24(13-11-16)19-9-8-18(22-23-19)15-4-6-17(26-3)7-5-15/h4-9,14,16H,10-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASNKPZPHFOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。